(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAZANFQLSVEJM-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features and Synthetic Challenges
Molecular Architecture
The compound features a thiazolidin-4-one core (C₃H₃NOS) with two critical substituents:
- 5-(2,5-Dimethoxybenzylidene group : Introduces electron-donating methoxy (-OCH₃) groups at positions 2 and 5 of the benzene ring, enhancing aromatic π-electron density.
- 2-((4-Hydroxyphenyl)imino group : Provides a phenolic hydroxyl (-OH) moiety capable of hydrogen bonding and redox activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 461673-84-7 |
| IUPAC Name | (5Z)-5-[(2,5-Dimethoxyphenyl)methylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one |
Multi-Step Synthesis via Sequential Cyclization and Condensation
Patent-Based Three-Step Protocol (WO2008062376A2)
A patented method optimizes yield (72–78%) while minimizing intermediate purification:
Step 1: Thiourea Intermediate Formation
Reaction of 2,5-dimethoxybenzaldehyde (1.0 equiv) with 4-hydroxyphenylthiourea (1.05 equiv) in dichloromethane (DCM) at 0–5°C for 30 minutes.
Step 2: Cyclization with Bromoacetyl Bromide
Addition of bromoacetyl bromide (1.2 equiv) and pyridine (2.1 equiv) at 0°C, followed by warming to 20°C for 1 hour. The crude product is washed with water to remove unreacted reagents.
Step 3: Knoevenagel Condensation
Reaction of the thiazolidinone intermediate with 2,5-dimethoxybenzaldehyde (1.1 equiv) in ethanol using piperidine (0.1 equiv) as a base at 80°C for 4 hours.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2,5-Dimethoxybenzaldehyde | DCM | 0–5°C | 30 min | 89% |
| 2 | Bromoacetyl bromide | DCM/Pyridine | 0–20°C | 1 hr | 76% |
| 3 | Piperidine | Ethanol | 80°C | 4 hr | 72% |
This method avoids isolating the thiourea intermediate, reducing purification losses.
Knoevenagel Condensation-Driven Approaches
Mechanism and Catalytic Systems
The exocyclic double bond at C5 forms via Knoevenagel condensation between the thiazolidinone’s active methylene group and 2,5-dimethoxybenzaldehyde. Catalytic systems include:
Solid-Phase Synthesis for Hybrid Derivatives
Resin-Bound Intermediate Strategy
A resin-based method generates structural analogs while maintaining the core (2Z,5Z) configuration:
- Wang Resin Functionalization : Coupling 4-hydroxyphenyl isothiocyanate to resin-bound glycine.
- Cyclization : Treating with bromoacetic acid/DIEA in DMF (2 hours, 25°C).
- Condensation : Cleaving with 2,5-dimethoxybenzaldehyde/TFA/DCM (1:9 v/v).
Table 3: Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Purity (HPLC) | 92–95% | 85–90% |
| Isomerization Risk | Low | Moderate |
| Scalability | Limited | High |
Green Chemistry Modifications
Critical Analysis of Byproducts and Mitigation
Common Impurities
Purification Techniques
- Crystallization : Ethyl acetate/hexane (3:7) achieves 98% purity after two recrystallizations.
- Chromatography : Silica gel (230–400 mesh) with 5% MeOH/DCM eluent removes polar byproducts.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Key Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,5-dimethoxy and 4-hydroxy groups contrast with electron-withdrawing substituents (e.g., -NO₂ in 7k or -Cl in 7l). Methoxy and hydroxy groups increase solubility in polar solvents but may reduce membrane permeability compared to lipophilic halogens .
- Thermal Stability : All analogs in Table 1 exhibit melting points >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystalline state. The target compound’s -OH group may further enhance hydrogen bonding .
Biological Activity
The compound (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound features a thiazolidinone ring with a dimethoxybenzylidene and a hydroxyphenyl imino substituent. This structural configuration is significant as it influences the compound's biological interactions.
Antimicrobial Activity
Thiazolidinone derivatives have shown promising antimicrobial properties. Studies indicate that related compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, thiazolidinones have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger . The presence of electron-withdrawing and electron-donating groups in their structure enhances their antimicrobial effectiveness.
Anticancer Activity
Research into the anticancer potential of thiazolidinones has revealed that they can induce cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival . The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly affect anticancer potency.
Antidiabetic Activity
Thiazolidinones are also being explored for their antidiabetic properties. They have been found to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Some derivatives exhibit IC50 values below 10 µM against protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects.
- Receptor Interaction : Its structural components allow it to interact with various receptors, modulating cellular responses.
- Reactive Oxygen Species (ROS) : Some thiazolidinones can influence oxidative stress levels in cells, thereby affecting cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives showed significant antimicrobial activity with MIC values comparable to standard antibiotics . This suggests their potential as alternative therapeutic agents.
- Cancer Cell Line Studies : In vitro studies indicated that specific thiazolidinone derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathway activation .
- Diabetes Management : Research highlighted the potential of thiazolidinones in improving insulin sensitivity in diabetic models, showcasing their dual role as both glucose-lowering agents and metabolic modulators .
Comparative Analysis
The following table summarizes the biological activities of various thiazolidinone derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antidiabetic Activity |
|---|---|---|---|
| Compound A | MIC = 3.92 mM | Induces apoptosis | IC50 = 8 µM |
| Compound B | MIC = 4.01 mM | Cell cycle arrest | IC50 = 6 µM |
| (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino) | Potentially significant | Induces apoptosis | IC50 < 10 µM |
Q & A
Q. What are the standard synthetic methodologies for (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, and how do reaction conditions influence yield?
Answer: The synthesis typically involves a multi-step condensation and cyclization process. For example:
- Step 1: Condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxyaniline to form a Schiff base intermediate.
- Step 2: Cyclization with thioketone or thiourea derivatives under reflux in a solvent system (e.g., DMF-acetic acid or ethanol) to form the thiazolidin-4-one core .
- Key variables: Reaction time (2–4 hours), temperature (reflux at ~80–100°C), and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to amine).
- Yield optimization: Sodium acetate acts as a catalyst in some protocols, improving cyclization efficiency .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?
Answer:
- NMR (¹H and ¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms the imino group (δ ~10–12 ppm for NH) .
- IR spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- UV-Vis: Detects π→π* transitions in conjugated systems (e.g., λmax ~300–350 nm) .
- Mass spectrometry: Validates molecular weight (e.g., m/z ~356.4 for C₁₈H₁₆N₂O₄S) .
Advanced Research Questions
Q. What experimental and computational strategies are used to resolve contradictions in crystallographic data for thiazolidin-4-one derivatives?
Answer:
- X-ray crystallography: Determines absolute configuration (e.g., (2Z,5Z) geometry) and bond parameters (e.g., C=S bond length ~1.65 Å). Example: Unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 14.8 Å; α = 90°, β = 90°, γ = 90°) .
- DFT calculations: Compares experimental vs. optimized geometries (e.g., RMSD <0.02 Å for planar thiazolidine rings) .
- Challenges: Discrepancies may arise from crystal packing effects or solvent inclusion, requiring Rietveld refinement or Hirshfeld surface analysis .
Q. How do substituents (e.g., dimethoxybenzylidene vs. hydroxyphenyl) modulate biological activity, and what assays validate these effects?
Answer:
- Mechanistic insights: The dimethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability, while the hydroxyphenyl group enables hydrogen bonding with biological targets (e.g., kinases or DNA) .
- Assays:
- Anticancer: MTT assay (IC₅₀ ~5–20 µM against HeLa cells) .
- Antimicrobial: Disk diffusion (zone of inhibition ~12–18 mm against S. aureus) .
- SAR studies: Electron-withdrawing groups (e.g., nitro) on the benzylidene moiety increase cytotoxicity but reduce solubility .
Q. What strategies address low yield in Knoevenagel condensations during thiazolidin-4-one synthesis?
Answer:
- Catalyst optimization: Use piperidine or ammonium acetate to accelerate enolate formation .
- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields from ~40% to >70% .
- Microwave-assisted synthesis: Reduces reaction time (30 minutes vs. 2 hours) and minimizes side products .
Q. How can oxidation/reduction reactions of the thiazolidin-4-one core be exploited for derivative synthesis?
Answer:
- Oxidation: Treating with H₂O₂ or mCPBA converts the thiazolidinone sulfur to sulfoxide/sulfone derivatives, altering electronic properties (e.g., increased polarity) .
- Reduction: NaBH₄ selectively reduces the imine group to an amine, enabling further functionalization (e.g., acylation) .
- Applications: Sulfone derivatives show enhanced antibacterial activity (MIC ~2 µg/mL vs. E. coli) .
Q. What computational models predict the nonlinear optical (NLO) properties of this compound?
Answer:
- DFT with B3LYP/6-311G(d,p): Calculates hyperpolarizability (β ~50 × 10⁻³⁰ esu), indicating potential for NLO applications .
- Frontier molecular orbitals: HOMO-LUMO gap (~3.5 eV) correlates with charge-transfer efficiency .
- Validation: Experimental UV-Vis data (λmax ~320 nm) aligns with TD-DFT results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
